N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide
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Overview
Description
N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a halogenated ketone in the presence of a base, leading to the formation of the thiazole ring . The reaction conditions often include solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its long alkyl chain can influence its solubility and interaction with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
714256-87-8 |
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Molecular Formula |
C13H22N2O2S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)octanamide |
InChI |
InChI=1S/C13H22N2O2S/c1-4-5-6-7-8-9-10(16)14-12-15-11(17)13(2,3)18-12/h4-9H2,1-3H3,(H,14,15,16,17) |
InChI Key |
GFOGJPFTUMFQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=NC(=O)C(S1)(C)C |
solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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